2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is an organic compound that features a cyclobutanol ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the reaction of 3,5-dimethylpyrazole with a cyclobutanone derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the cyclobutanone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclobutanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Cyclobutanone derivatives
Reduction: Cyclobutanol derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activities by binding to active sites or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, known for its use in various chemical reactions.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with similar structural features but different applications.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid: A compound with a carboxylic acid group, used in different research contexts.
Uniqueness
This compound is unique due to the presence of both a cyclobutanol ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJZNJBZJCYRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCC2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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